(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate
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Overview
Description
- The compound’s linear formula is C29H31N5O6S2 , and its CAS number is 1173017-65-6 .
- It belongs to the class of 1,3-thiazolidin-4-one derivatives .
Preparation Methods
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including , , and .
Common Reagents and Conditions: These would depend on the specific reactions. For example
Major Products: The exact products formed would vary based on reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Possible applications in drug discovery.
Industry: Limited information, but it could find use in specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed.
- Potential molecular targets and pathways remain speculative.
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C25H20N2O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H20N2O5S2/c1-12-11-25(2,3)27-19-16(12)9-15(32-23(30)13-5-7-14(31-4)8-6-13)10-17(19)18(22(27)29)20-21(28)26-24(33)34-20/h5-11H,1-4H3,(H,26,28,33)/b20-18- |
InChI Key |
DYLPUPJLZVCZEH-ZZEZOPTASA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC(=O)C5=CC=C(C=C5)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC(=O)C5=CC=C(C=C5)OC)(C)C |
Origin of Product |
United States |
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